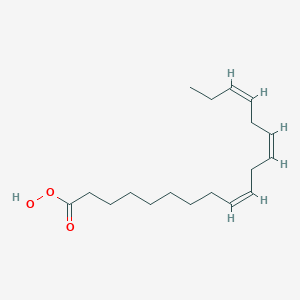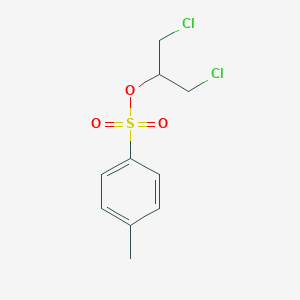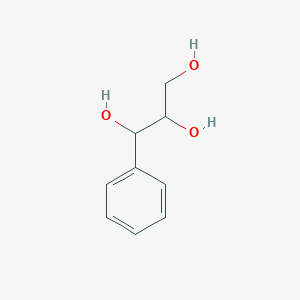
1-Phenylpropane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylpropane-1,2,3-triol can be synthesized through several methods. One common approach involves the catalytic reduction of 1-phenylglyceryl trinitrate. This method allows for the separation and configuration assignment of the enantiomers of 1-phenylglycerol . Another method involves the alkylation of enolate intermediates, which can be used to prepare chiral derivatives of 1-phenylglycerol .
Industrial Production Methods: Industrial production of 1-phenylglycerol typically involves the use of chiral chromatography for the separation of enantiomers. This process ensures high purity and yield of the desired enantiomer .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylpropane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can yield different stereoisomers of the compound.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various stereoisomers, aldehydes, ketones, and substituted derivatives of 1-phenylglycerol .
Aplicaciones Científicas De Investigación
1-Phenylpropane-1,2,3-triol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-phenylglycerol involves its interaction with various cellular components such as enzymes, receptors, and ion channels. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased acetylcholine levels, which can enhance cognitive function. Additionally, its anti-inflammatory and antioxidant properties are attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
1-Phenyl-2,3-propanediol: Similar structure but lacks one hydroxyl group.
1-Phenyl-1,2-ethanediol: Shorter carbon chain with similar functional groups.
1-Phenyl-1,3-propanediol: Different positioning of hydroxyl groups.
Uniqueness: 1-Phenylpropane-1,2,3-triol is unique due to its three hydroxyl groups attached to a glycerol backbone, making it a versatile chiral building block.
Propiedades
Número CAS |
16354-95-3 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1-phenylpropane-1,2,3-triol |
InChI |
InChI=1S/C9H12O3/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-12H,6H2 |
Clave InChI |
CCFAGRVEHSCROQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(CO)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C(CO)O)O |
| 63157-81-3 16354-95-3 |
|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol](/img/structure/B97750.png)
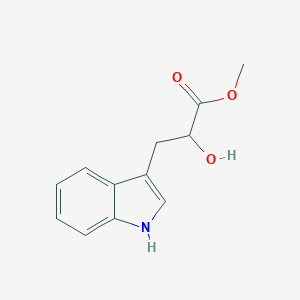
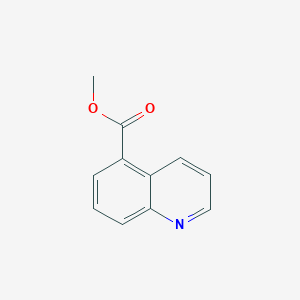
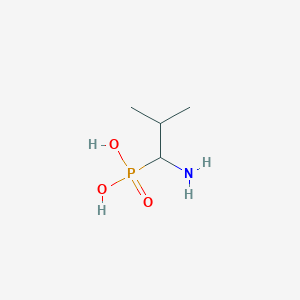
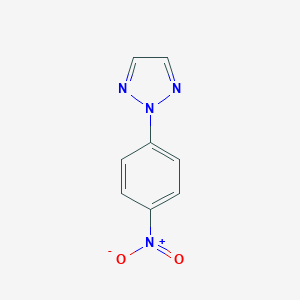
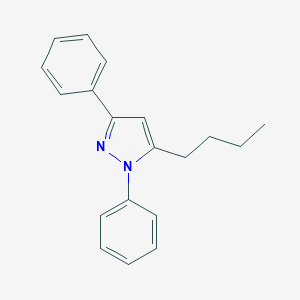
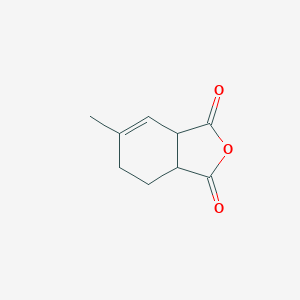
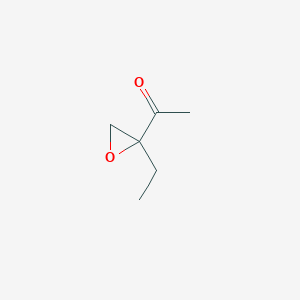
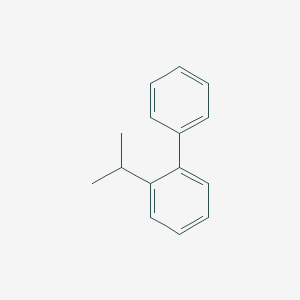
![5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5H)-one](/img/structure/B97775.png)
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
